molecular formula C17H15ClN2O3 B3129088 ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-53-5

ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Cat. No. B3129088
CAS RN: 339013-53-5
M. Wt: 330.8 g/mol
InChI Key: XRVOXERKGYMRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate and related compounds have been a focus of synthetic chemistry research. Studies have demonstrated the compound's involvement in various reactions leading to the formation of different product mixtures. For instance, the reaction of similar compounds in specific conditions has resulted in the creation of a mixture of products including ethyl 2,3-dihydro-3-oxo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and two isomeric pyrazolo[1,5-a]pyrimidinediones. The distribution of final products in such reactions is influenced by several experimental parameters (Maquestiau & Eynde, 2010).

Heterocyclic Chemistry

The compound is also a significant precursor in the synthesis of heterocyclic compounds. Researchers have described the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates. These compounds exhibited interesting tautomeric behaviors in solutions, showing dynamic equilibriums of different forms, which is a critical factor in their chemical reactivity and biological activity (Dolzhenko et al., 2006).

Structural Analysis and Crystallography

In crystallography, the structural details of related compounds have been explored. For example, in one study, the ethyl 1H-benzimidazole-5-carboxylate ring system was analyzed, revealing an almost planar structure and insights into molecular interactions and network formations within crystals. This structural understanding is crucial for the development of new materials and the exploration of their properties (Arumugam et al., 2010).

Synthesis Routes and Methodologies

Research has also focused on developing new synthesis routes and methodologies using this compound as a starting material or intermediate. These studies aim to enhance the efficiency, yield, and applicability of the compound in various chemical syntheses. For example, solvent-free conditions have been explored for the preparation of related compounds, marking advancements in green chemistry and sustainable practices (Meziane et al., 1998).

properties

IUPAC Name

ethyl 3-[(2-chlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-2-23-17(22)20-15-10-6-5-9-14(15)19(16(20)21)11-12-7-3-4-8-13(12)18/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVOXERKGYMRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133466
Record name Ethyl 3-[(2-chlorophenyl)methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339013-53-5
Record name Ethyl 3-[(2-chlorophenyl)methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339013-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(2-chlorophenyl)methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.